Ethyl 5-cyanonicotinate

Antiviral RNase L Activation Biological Assay

Select Ethyl 5-cyanonicotinate for its decisive advantage in R&D: the 5-cyano group's electron-withdrawing effect increases pyridine reactivity vs. 2- or 4-isomers. Documented as a potent RNase L activator (IC50 2.30 nM) and CCR5 antagonist precursor, it accelerates antiviral and immunology programs. Commercial-scale supply with certified purity ensures process reproducibility and de-risks your synthesis workflow.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 90417-31-5
Cat. No. B186294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyanonicotinate
CAS90417-31-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CC(=C1)C#N
InChIInChI=1S/C9H8N2O2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2H2,1H3
InChIKeyPQINZTXTQYRDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-cyanonicotinate (CAS 90417-31-5): A Specialized Nicotinate Building Block with Documented Biological Activity


Ethyl 5-cyanonicotinate (CAS 90417-31-5) is a nicotinic acid derivative characterized by a pyridine core with a cyano group at the 5-position and an ethyl ester at the 3-position . This structure confers unique electronic properties, making it a valuable synthetic intermediate [1]. The compound is offered at various purity levels (≥95%, 97%, NLT 98%) by multiple vendors and is a key precursor in the synthesis of nicotinate esters from 3-cyanopyridones [1].

Why Ethyl 5-cyanonicotinate Cannot Be Replaced by Other Nicotinates in Key Applications


Substituting Ethyl 5-cyanonicotinate with other nicotinates like Ethyl 2-cyanonicotinate or unsubstituted Ethyl nicotinate introduces critical differences in reactivity and biological activity. The 5-cyano group is a strong electron-withdrawing substituent, which dramatically alters the pyridine ring's electronic density compared to the 2- or 4-cyano isomers . This directly impacts reaction kinetics in nucleophilic substitutions and the compound's ability to form stable complexes with biological targets . These differences are not trivial; they can lead to failed syntheses or null biological results.

Quantitative Evidence Guide for Ethyl 5-cyanonicotinate: Differentiated Performance in Key Assays


Differentiation in Biological Activity: RNase L Activation vs. Related Nicotinates

Ethyl 5-cyanonicotinate demonstrates a potent IC50 of 2.30 nM in activating RNase L, measured by inhibition of protein synthesis in mouse L cell extracts [1]. This high potency is a direct result of its 5-cyano substitution pattern. In stark contrast, closely related nicotinate esters lacking this specific substitution exhibit significantly reduced or no activity in the same assay system [1].

Antiviral RNase L Activation Biological Assay

Differentiation in Biological Activity: CCR5 Antagonism vs. Unsubstituted Nicotinate

Pharmacological screening indicates that Ethyl 5-cyanonicotinate possesses activity as a CCR5 antagonist, with potential applications in treating HIV and inflammatory diseases [1]. While a direct quantitative comparator for this specific assay is not publicly available, the baseline for CCR5 antagonism is well-established. Unsubstituted ethyl nicotinate does not exhibit this pharmacological profile, underscoring the critical role of the 5-cyano group for target engagement .

CCR5 Antagonist HIV Inflammation

Structural Differentiation: 5-Cyano Isomer Offers Unique Reactivity Profile

The 5-cyano isomer provides a distinct reactivity landscape compared to its 2- and 4-cyano regioisomers. The electronic environment created by the 5-cyano group on the pyridine ring is unique, influencing the outcome of subsequent synthetic transformations . While specific rate constants are not available, the positional isomerism is a fundamental differentiator. For instance, the 2-cyano isomer will participate differently in nucleophilic aromatic substitution reactions .

Synthetic Chemistry Isomer Purity Building Block

Differentiation in Commercial Availability and Purity Grades

Ethyl 5-cyanonicotinate is commercially available from multiple vendors with verified purity levels ranging from 95% to 98% [1]. This contrasts with more exotic or less frequently used nicotinate derivatives (e.g., Ethyl 2-(tert-butyl)-5-cyanonicotinate) which have limited commercial availability and undefined purity grades, representing a significant procurement risk .

Procurement Purity Supply Chain

Ethyl 5-cyanonicotinate: Targeted Applications Driven by Quantitative Evidence


Antiviral Drug Discovery: Targeting RNase L Activation Pathways

Given its potent IC50 of 2.30 nM for RNase L activation, Ethyl 5-cyanonicotinate is a compelling starting point for developing novel antiviral agents [1]. Its activity in a functional cell-extract assay demonstrates its ability to engage a key innate immune pathway. This makes it highly suitable for programs focused on broad-spectrum antiviral strategies, where activation of RNase L can inhibit viral protein synthesis [1].

Inflammation and Immunology Research: Development of CCR5 Antagonists

The documented activity as a CCR5 antagonist positions Ethyl 5-cyanonicotinate as a valuable tool for studying and treating CCR5-mediated diseases, including HIV, asthma, and rheumatoid arthritis [2]. It serves as a critical precursor for synthesizing more potent and selective antagonists [2].

Synthetic Chemistry: A Superior Intermediate for 5-Substituted Nicotinates

The compound is a crucial building block for the synthesis of a wide range of 5-substituted nicotinate derivatives [3]. Its well-defined synthesis from 3-cyanopyridones [3] and unique reactivity profile at the 5-position make it the preferred starting material for constructing complex heterocyclic architectures, such as those found in pharmaceuticals and agrochemicals.

Reliable Procurement for Process Development

For chemical process development and scale-up, the availability of Ethyl 5-cyanonicotinate from multiple commercial suppliers with certified purity (≥95%) is a decisive advantage over less common isomers. This ensures a stable supply chain and reduces the risk associated with sourcing niche intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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